molecular formula C5H7BN2O3 B566114 (4-Methoxypyrimidin-5-yl)boronic acid CAS No. 909187-37-7

(4-Methoxypyrimidin-5-yl)boronic acid

Cat. No. B566114
Key on ui cas rn: 909187-37-7
M. Wt: 153.932
InChI Key: SIHFIKAJVVQLMX-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

To a solution of 5-bromo-4-methoxypyrimidine (0.460 g, 2.43 mmol) and triisopropyl borate (0.671 mL, 2.92 mmol) in 12 mL of THF at −70° C. was added butyllithium (1.6 m in hexanes, 1.83 mL, 2.92 mmol) dropwise. The addition took 15 minutes and the reaction turned light yellow. The reaction stirred for 30 minutes at −70° C. and was then allowed to warm up to −20° C. The reaction was quenched with ammonium chloride (sat.) and extracted with ethyl acetate. The aqueous layer was concentrated and NaCl (sat.) was added. The aqueous layer was extracted with 3/2 chloroform/iPrOH (3×). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated to give 166 mg of 4-methoxypyrimidin-5-ylboronic acid as a light yellow solid. ES+=155.2 (M+H)
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.671 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:8][CH3:9])=[N:4][CH:5]=[N:6][CH:7]=1.[B:10](OC(C)C)([O:15]C(C)C)[O:11]C(C)C.C([Li])CCC>C1COCC1>[CH3:9][O:8][C:3]1[C:2]([B:10]([OH:15])[OH:11])=[CH:7][N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
BrC=1C(=NC=NC1)OC
Name
Quantity
0.671 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
1.83 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction stirred for 30 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −20° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ammonium chloride (sat.)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated
ADDITION
Type
ADDITION
Details
NaCl (sat.) was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 3/2 chloroform/iPrOH (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=NC=NC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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